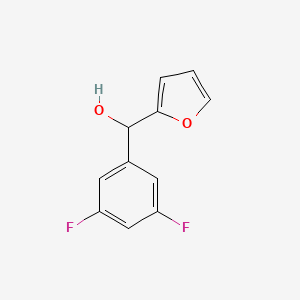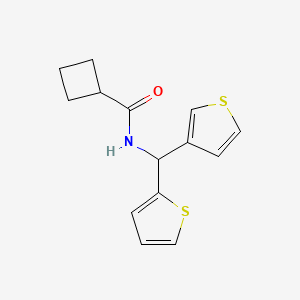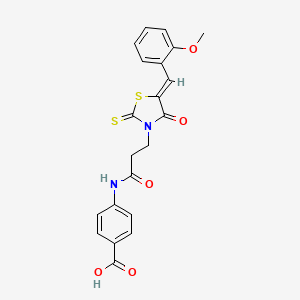![molecular formula C16H13Cl2NO2 B2952894 (2-chlorophenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate CAS No. 338413-43-7](/img/structure/B2952894.png)
(2-chlorophenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-chlorophenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate is a useful research compound. Its molecular formula is C16H13Cl2NO2 and its molecular weight is 322.19. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agricultural Applications : Carbendazim and tebuconazole, related to the chemical structure , are used in agriculture for the prevention and control of fungal diseases. Research on solid lipid nanoparticles and polymeric nanocapsules as carrier systems for these fungicides has shown advantages like altered release profiles and reduced toxicity (Campos et al., 2015).
Analytical Chemistry Applications : Derivatives similar to the chemical have been used in high-performance liquid chromatography for the analysis of phenols, demonstrating effective derivatization and analysis capabilities (Zhang et al., 2005).
Chiral Recognition in Chromatography : Cellulose triphenylcarbamate derivatives, similar in structure, have been used as stationary phases in high-performance liquid chromatography for chiral recognition, showcasing their potential in optical resolution abilities (Okamoto et al., 1986).
Cancer Research : Studies have explored the antitumor properties of certain carbamate derivatives, highlighting their potential in inhibiting the growth of different tumor cell lines (Sharkey et al., 2000).
Medicinal Chemistry : Research on tertiary 2-haloethylamine derivatives of muscarinic agents, which are structurally related, has shown potential applications in studying muscarinic receptors (Ringdahl et al., 1990).
Herbicide Performance : The compound has been studied in the context of herbicides like isopropyl N-(3-chlorophenyl)-carbamate, focusing on factors affecting their performance as preemergence herbicides (Jordan et al., 1968).
Synthesis and Reaction Studies : Research into the synthesis of ethenyl and oxiranol carbamate and their derivatives using selenium chemistry offers insights into the reactivity and potential applications of these compounds (Bleasdale et al., 1994).
Insecticides : The toxicity and biological activity of chloro- and methyl-phenyl N-methylcarbamates, closely related to the compound , have been evaluated for their potential as insecticides (Metcalf et al., 1963).
Colorimetric Analysis : 2-Chlorophenyl N-methylcarbamate has been determined colorimetrically, showcasing the potential of related compounds in analytical methodologies (Ishikawa & Ishii, 1970).
Application in Dyeing : The synthesis and application properties of disperse dyes derived from thiophene, including those with a (4-chlorophenyl)carbamoyl group, have been studied for their use in dyeing polyester and nylon fabrics (Abolude et al., 2021).
Propiedades
IUPAC Name |
(2-chlorophenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO2/c17-14-7-5-12(6-8-14)9-10-19-16(20)21-11-13-3-1-2-4-15(13)18/h1-10H,11H2,(H,19,20)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGCNXFWUJHHJG-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)NC=CC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC(=O)N/C=C/C2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-butylphenyl)-2-[4-(morpholin-4-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide](/img/structure/B2952811.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2952816.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-methoxyacetamide](/img/structure/B2952818.png)

![2-{4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-N-methylacetamide](/img/structure/B2952821.png)

![2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(benzo[d]oxazol-2-yl)piperidin-1-yl)ethanone](/img/structure/B2952824.png)
![4-(2,5-dichlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2952827.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2952828.png)
![N-[4-(Benzimidazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2952829.png)
![ethyl 5-[N-(phenoxycarbonyl)4-tert-butylbenzenesulfonamido]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2952830.png)

![Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate](/img/structure/B2952833.png)
